REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[N:11]=[CH:10][N:9]([CH3:12])[N:8]=1>>[ClH:3].[Cl:3][CH2:6][C:7]1[N:11]=[CH:10][N:9]([CH3:12])[N:8]=1 |f:2.3|
|
Name
|
|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
OCC1=NN(C=N1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, to which
|
Type
|
ADDITION
|
Details
|
was added diethyl ether
|
Type
|
CUSTOM
|
Details
|
Resulting powder
|
Type
|
CUSTOM
|
Details
|
was crystallized from a mixture of ethanol and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=NN(C=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |